5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3S/c1-5-17-12(15-16-13(17)18)10-6-8-11(9-7-10)14(2,3)4/h6-9H,5H2,1-4H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFYXFVWCIUKDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352448 |

Source

|

| Record name | 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174573-98-9 |

Source

|

| Record name | 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis pathway for 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Synthesis of 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Introduction

The 1,2,4-triazole heterocycle is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The incorporation of a thiol group at the 3-position and specific substitutions at the 4- and 5-positions can significantly modulate the compound's physicochemical properties and therapeutic potential. This guide presents a comprehensive, scientifically-grounded synthesis pathway for a specific derivative, this compound (CAS 174573-98-9).[2][3]

This document is structured to provide not just a procedural recipe but a deep understanding of the underlying chemical principles, from strategic retrosynthetic analysis to detailed, step-by-step protocols and mechanistic insights. It is intended for researchers and professionals engaged in synthetic chemistry and drug development.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The most robust and widely adopted method for constructing the 4,5-disubstituted-1,2,4-triazole-3-thiol scaffold involves the base-catalyzed intramolecular cyclization of a 1-acyl-4-alkyl/arylthiosemicarbazide intermediate.[4][5] This approach offers high convergence and reliability.

Our retrosynthetic strategy for the target molecule is as follows:

-

Disconnection of the Triazole Ring: The target triazole is disconnected across the N1-C5 and N2-C3 bonds, revealing its linear precursor, 1-(4-tert-butylbenzoyl)-4-ethylthiosemicarbazide . This key intermediate contains all the necessary atoms arranged for the subsequent cyclization.

-

Disconnection of the Acylthiosemicarbazide: This intermediate is logically disconnected at the acyl-nitrogen bond (N1-N2). This reveals two readily accessible starting materials: 4-tert-butylbenzoyl hydrazide and ethyl isothiocyanate .

-

Disconnection of the Acyl Hydrazide: The 4-tert-butylbenzoyl hydrazide can be prepared from 4-tert-butylbenzoic acid , typically via its more reactive acid chloride derivative to ensure an efficient reaction with hydrazine.

This multi-step approach ensures a controlled and high-yielding synthesis, starting from commercially available materials.

Section 2: Detailed Synthesis Pathway and Experimental Protocols

Step 1: Synthesis of 4-tert-butylbenzoyl hydrazide

Principle: The synthesis begins with the activation of 4-tert-butylbenzoic acid by converting it to its corresponding acid chloride using thionyl chloride (SOCl₂). The acid chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with hydrazine hydrate to form the stable 4-tert-butylbenzoyl hydrazide. This two-stage, one-pot process is efficient and avoids the equilibrium limitations of direct condensation.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-tert-butylbenzoic acid and an excess of thionyl chloride (approx. 3-4 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 70-80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

-

Cool the resulting crude 4-tert-butylbenzoyl chloride in an ice bath.

-

Separately, prepare a solution of hydrazine hydrate (approx. 2 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool it in an ice bath.

-

Slowly add the crude acid chloride to the cold hydrazine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The resulting precipitate (4-tert-butylbenzoyl hydrazide) is collected by filtration, washed with cold water to remove hydrazine salts, and then with a cold non-polar solvent (e.g., hexane) to remove any non-polar impurities.

-

Dry the white solid product under vacuum.

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |

| 4-tert-butylbenzoic acid | 178.23 | 1.0 | Starting Material |

| Thionyl Chloride (SOCl₂) | 118.97 | ~3.0 | Activating Agent |

| Hydrazine Hydrate (N₂H₄·H₂O) | 50.06 | ~2.0 | Nucleophile |

| N,N-dimethylformamide (DMF) | 73.09 | Catalytic | Catalyst |

Step 2: Synthesis of 1-(4-tert-butylbenzoyl)-4-ethylthiosemicarbazide

Principle: This step involves the nucleophilic addition of the terminal nitrogen of the synthesized 4-tert-butylbenzoyl hydrazide to the electrophilic carbon atom of ethyl isothiocyanate. The reaction proceeds smoothly in a protic solvent like ethanol, which facilitates proton transfer and stabilizes the transition state. This reaction directly assembles the backbone required for the subsequent cyclization.[6]

Experimental Protocol:

-

Suspend 4-tert-butylbenzoyl hydrazide (1.0 equivalent) in absolute ethanol in a round-bottom flask.

-

Add ethyl isothiocyanate (1.1 equivalents) to the suspension.

-

Heat the reaction mixture to reflux with stirring for 4-6 hours. The solid hydrazide will gradually dissolve as it reacts to form the soluble thiosemicarbazide derivative.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

If crystallization does not occur, the product can be precipitated by slowly adding the reaction mixture to cold water.

-

Collect the resulting white precipitate by filtration, wash with cold ethanol/water, and dry under vacuum.

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |

| 4-tert-butylbenzoyl hydrazide | 192.27 | 1.0 | Nucleophile |

| Ethyl Isothiocyanate | 87.14 | 1.1 | Electrophile |

| Ethanol | 46.07 | - | Solvent |

Step 3: Cyclization to this compound

Principle: This is the key ring-forming step. The cyclization of the acylthiosemicarbazide is achieved through base-catalyzed intramolecular nucleophilic attack and subsequent dehydration.[7][8] The hydroxide ion deprotonates one of the amide nitrogens, which then attacks the thiocarbonyl carbon. The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic 1,2,4-triazole ring. The final product exists in a tautomeric equilibrium between the thiol and thione forms, with the thiol form generally being predominant. Acidification of the reaction mixture after cyclization ensures the protonation of the thiol group, leading to the precipitation of the neutral product.[9]

Experimental Protocol:

-

Dissolve 1-(4-tert-butylbenzoyl)-4-ethylthiosemicarbazide (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 8-10% w/v, ~2.0-3.0 equivalents).

-

Heat the solution to reflux for 4-6 hours. The solution should become clear as the reaction proceeds.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

Slowly acidify the cold solution with a dilute acid, such as hydrochloric acid (HCl) or acetic acid, until the pH is approximately 5-6. Constant stirring is essential during this step.

-

A voluminous white precipitate of the target compound will form.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

-

Dry the purified product under vacuum.

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |

| Acylthiosemicarbazide | 279.41 | 1.0 | Precursor |

| Sodium Hydroxide (NaOH) | 40.00 | ~2.5 | Catalyst/Base |

| Hydrochloric Acid (HCl) | 36.46 | As needed | Acidification |

| Property | Expected Value |

| Molecular Formula | C₁₄H₁₉N₃S[2] |

| Molecular Weight | 261.39 g/mol [2] |

| Appearance | White to off-white solid |

| Expected Yield | 70-85% (post-recrystallization) |

Section 3: Structural Characterization

The identity and purity of the synthesized intermediates and the final product must be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the tert-butyl group (singlet, ~1.3 ppm), the ethyl group (triplet and quartet), aromatic protons, and the exchangeable SH proton (broad singlet, often downfield >12 ppm).[5][10]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for all unique carbon atoms, including the C=S (or C-SH) carbon of the triazole ring.

-

IR (Infrared) Spectroscopy: Key signals will include N-H stretching (if any thione tautomer is present), C=N stretching of the triazole ring, and a weak S-H stretch (~2550-2600 cm⁻¹) for the thiol form.[5]

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass (261.39).

Conclusion

The synthesis of this compound can be reliably achieved through a logical and efficient three-step sequence. This pathway, which leverages the formation and subsequent base-catalyzed cyclization of a 1-acyl-4-ethylthiosemicarbazide intermediate, is highly adaptable and provides good overall yields. The detailed protocols and mechanistic explanations provided in this guide offer a solid foundation for the successful synthesis and future exploration of this and related 1,2,4-triazole derivatives for applications in research and development.

References

-

Berdyshev, V. V. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. Available at: [Link][7][8][11]

-

Polshettiwar, S. A. (n.d.). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Agrawal, R., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(1), 235. Available at: [Link][1]

-

Pitucha, M., et al. (2002). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica-Drug Research, 59(3), 203-208. Available at: [Link][4]

-

Jumaa, F. H., et al. (2017). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. Journal of Scientific and Engineering Research, 4(8), 98-106. Available at: [Link][9]

-

Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Available at: [Link][5][10]

-

Bakht, M. A., & Islam, M. (2011). Thiosemicarbazides: Synthesis and reactions. Dhaka University Journal of Pharmaceutical Sciences, 10(1), 61-75. Available at: [Link][6]

-

Ahmed, S., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research, 3(5), 1234-1245. Available at: [Link][12]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. 174573-98-9 | this compound - Moldb [moldb.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [ouci.dntb.gov.ua]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijbr.com.pk [ijbr.com.pk]

Spectroscopic analysis of 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Foreword

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties. The functionalization of this heterocyclic core allows for the fine-tuning of its pharmacological and physicochemical characteristics. This guide provides an in-depth, research-grade overview of the essential spectroscopic techniques required for the unambiguous structural elucidation and characterization of a specific, highly functionalized derivative: This compound (CAS 174573-98-9).[1][2]

This document moves beyond a simple recitation of data, focusing instead on the integrated logic of spectroscopic analysis. It is designed for researchers, chemists, and quality control specialists who require not only the data but also a profound understanding of why specific signals appear, how to interpret them in concert, and what they collectively reveal about the molecule's identity, purity, and tautomeric form.

Molecular Structure and Spectroscopic Implications

The target molecule, with a molecular formula of C₁₄H₁₉N₃S and a molecular weight of 261.39 g/mol , possesses several key structural features that are amenable to spectroscopic investigation.[1][2] The central 4-ethyl-4H-1,2,4-triazole ring is substituted at the C5 position with a 4-tert-butylphenyl group and at the C3 position with a thiol (-SH) group.

A critical aspect of this molecule is the potential for thione-thiol tautomerism, a common feature of 1,2,4-triazole-3-thiols. The equilibrium between the thiol form (A) and the thione form (B) can be influenced by the solvent, temperature, and solid-state packing forces. Spectroscopic analysis is paramount in determining the dominant tautomeric form under specific conditions.[3]

Caption: Chemical structure of the target compound.

Integrated Spectroscopic Workflow

A robust characterization of this molecule requires a multi-technique approach. No single method provides a complete picture; instead, data from each technique corroborates the others, leading to an irrefutable structural assignment.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the carbon-hydrogen framework. Experiments in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, are standard. DMSO-d₆ is often preferred for its ability to better resolve exchangeable protons like -SH or -NH.[4]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

|---|---|---|---|

| ~13.5 - 14.0 | broad singlet | 1H | SH / NH Proton: A downfield, broad signal in this region is characteristic of the thiol proton in the thiol form or the N-H proton in the thione tautomer. Its exchangeability can be confirmed by a D₂O shake experiment.[3][5] |

| ~7.6 - 7.8 | Doublet | 2H | Aromatic Protons (H-a): Protons on the phenyl ring ortho to the triazole ring. They are deshielded by the heterocyclic system. |

| ~7.4 - 7.6 | Doublet | 2H | Aromatic Protons (H-b): Protons on the phenyl ring meta to the triazole ring. |

| ~4.0 - 4.2 | Quartet | 2H | Ethyl Methylene (-CH₂-): The methylene protons of the N-ethyl group, split into a quartet by the adjacent methyl group. |

| ~1.33 | Singlet | 9H | tert-Butyl Protons (-C(CH₃)₃): Nine equivalent protons give a strong singlet, a hallmark of the tert-butyl group. |

| ~1.2 - 1.4 | Triplet | 3H | Ethyl Methyl (-CH₃): The methyl protons of the N-ethyl group, split into a triplet by the adjacent methylene group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of the functional groups.

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment & Rationale |

|---|---|

| ~165 - 170 | C3 (C=S): This downfield signal is characteristic of a thione carbon, suggesting the thione tautomer may be significant, at least in DMSO solution.[3][6] |

| ~152 - 155 | C5 (Ar-C=N): The carbon of the triazole ring attached to the phenyl group. |

| ~150 - 153 | Aromatic Quaternary (C-c): The carbon of the phenyl ring attached to the tert-butyl group. |

| ~128 - 130 | Aromatic Quaternary (C-f): The carbon of the phenyl ring attached to the triazole ring. |

| ~126 - 128 | Aromatic CH (C-d): Phenyl carbons ortho to the triazole substituent. |

| ~125 - 126 | Aromatic CH (C-e): Phenyl carbons meta to the triazole substituent. |

| ~40 - 42 | Ethyl Methylene (-CH₂-): The N-ethyl methylene carbon. |

| ~34 - 36 | tert-Butyl Quaternary (-C(CH₃)₃): The central carbon of the tert-butyl group. |

| ~31 - 32 | tert-Butyl Methyls (-C(CH₃)₃): The nine equivalent methyl carbons. |

| ~13 - 15 | Ethyl Methyl (-CH₃): The N-ethyl methyl carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is indispensable for identifying functional groups based on their characteristic vibrational frequencies. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment & Rationale |

|---|---|---|

| ~3100 - 2800 | Medium-Strong | C-H Stretching: Aromatic (~3100-3000 cm⁻¹) and aliphatic (tert-butyl, ethyl) C-H stretches (~2960-2850 cm⁻¹). |

| ~2600 - 2550 | Weak, Sharp | S-H Stretching: The presence of a weak but sharp band in this region is a strong indicator of the thiol (-SH) tautomer.[3][7][8] Its absence would suggest the thione form dominates in the solid state. |

| ~1620 - 1600 | Medium | C=N Stretching: Vibration of the imine bond within the triazole ring.[7][9] |

| ~1580 - 1450 | Medium-Strong | C=C Stretching: Aromatic ring skeletal vibrations. |

| ~1350 - 1250 | Strong | C=S Stretching: A strong band in this region is associated with the thione group, providing evidence for the thione tautomer.[10] |

| ~830 | Strong | C-H Bending: Out-of-plane bending for a 1,4-disubstituted (para) benzene ring.[7] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the proposed structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding a strong protonated molecular ion [M+H]⁺.

Expected ESI-MS Data

| m/z Value | Ion | Rationale |

|---|---|---|

| 262.13 | [M+H]⁺ | The protonated molecular ion. High-resolution MS (HRMS) should confirm the elemental composition C₁₄H₂₀N₃S⁺. |

| 234.10 | [M+H - C₂H₄]⁺ | Loss of ethene from the N-ethyl group. |

| 206.07 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. |

The fragmentation of the 1,2,4-triazole ring itself can be complex, often involving ring cleavage or the loss of N₂.[11][12] Inducing fragmentation by increasing the fragmentor voltage in the ESI source can provide further structural clues.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic phenyl ring and the heterocyclic triazole system are the primary chromophores.

Expected UV-Vis Data (in Ethanol or Acetonitrile)

| λₘₐₓ (nm) | Transition Type | Rationale |

|---|---|---|

| ~280 - 315 | π → π* | This strong absorption band is attributed to electronic transitions within the conjugated system formed by the phenyl ring and the triazole core.[9][13] |

| ~250 - 270 | n → π* | A weaker absorption, often appearing as a shoulder, may be present due to transitions involving non-bonding electrons on the nitrogen and sulfur atoms.[13] |

The position and intensity of these bands can be influenced by solvent polarity.[14]

Appendix: Standard Operating Protocols

NMR Sample Preparation

-

Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

-

Add ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

If needed for confirmation of exchangeable protons, acquire a standard ¹H NMR spectrum, then add 1-2 drops of D₂O, shake, and re-acquire the spectrum.

FT-IR (ATR) Analysis

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol and performing a background scan.

-

Place a small amount (1-2 mg) of the solid sample onto the crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

ESI-MS Sample Preparation & Analysis

-

Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[11]

-

Introduce the sample into the ESI source via direct infusion or through an HPLC system at a flow rate of 5-200 µL/min.

-

Acquire data in positive ion mode, scanning a mass range of m/z 100-500. For fragmentation studies, repeat the acquisition at increasing fragmentor voltages (e.g., 70 V, 140 V).

UV-Vis Sample Preparation

-

Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol) at a concentration of ~1 mg/mL.

-

Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (typically in the 1-10 µg/mL range).

-

Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

-

Scan the sample from 400 nm down to 200 nm.

References

- BenchChem. (n.d.). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.

- AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.

- Kalinowska-Tłuścik, J., et al. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers.

- Logoyda, L., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients.

- ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.

- ResearchGate. (n.d.). Mass fragmentation pattern of compund 1(c).

- National Institutes of Health (NIH). (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes.

- MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.

- KTU ePubl. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma.

- Pakistan Journal of Scientific & Industrial Research. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids.

- ResearchGate. (n.d.). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]....

- PubMed. (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes.

- ChemicalBook. (n.d.). 1H-1,2,4-Triazole-3-thiol(3179-31-5) 13C NMR.

- PubMed Central. (2025). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis.

- National Institutes of Health (NIH). (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.

- ResearchGate. (n.d.). UV–Vis (A–C) and fluorescence spectra (D–F) of triazoles 5b–e,i in....

- ResearchGate. (n.d.). Experimental UV-Visible spectra of 3,5-diamino-1,2,4- triazole Frontier....

- IJRPC. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.

- ResearchGate. (n.d.). UV-vis spectra of triazole-containing brush polymers: (a)....

- PubMed Central. (2022). The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 174573-98-9.

- INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.

- ResearchGate. (2018). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives.

- Moldb. (n.d.). 174573-98-9 | this compound.

- MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.

- INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.

- MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.

- Chemdiv. (n.d.). Compound 5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

- BenchChem. (n.d.). Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.

Sources

- 1. scbt.com [scbt.com]

- 2. 174573-98-9 | this compound - Moldb [moldb.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. v3.pjsir.org [v3.pjsir.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

1H NMR and 13C NMR data for 4-ethyl-1,2,4-triazole-3-thiol derivatives

An In-Depth Technical Guide to ¹H and ¹³C NMR Data for 4-Ethyl-1,2,4-triazole-3-thiol Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-ethyl-1,2,4-triazole-3-thiol and its derivatives. Designed for researchers, chemists, and professionals in drug development, this document delves into the nuanced interpretation of NMR spectra, underpinned by the critical concept of thione-thiol tautomerism inherent to this class of heterocyclic compounds. We will explore characteristic chemical shifts, coupling constants, and provide a validated experimental protocol for data acquisition. All claims and methodologies are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of 1,2,4-Triazole-3-thiol Derivatives

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The thiol-substituted derivatives, particularly those with an N-ethyl group, are versatile intermediates for synthesizing novel therapeutic agents and functional materials.[2]

Accurate structural elucidation is paramount for establishing structure-activity relationships (SAR) and ensuring the purity and identity of synthesized compounds. NMR spectroscopy is the most powerful and definitive tool for this purpose, providing detailed information about the molecular framework.[3] This guide focuses specifically on interpreting the ¹H and ¹³C NMR data for 4-ethyl-1,2,4-triazole-3-thiol derivatives, offering field-proven insights for unambiguous characterization.

The Decisive Factor: Thione-Thiol Tautomerism

A fundamental characteristic of 3-mercapto-1,2,4-triazoles is their existence in two tautomeric forms: the thione form and the thiol form. The position of the mobile proton—either on a nitrogen atom (thione) or the sulfur atom (thiol)—dramatically influences the electronic environment and, consequently, the NMR spectrum.[4]

Caption: Thione-thiol tautomerism in 4-ethyl-1,2,4-triazole-3-thiol.

In the solid state and in solutions like DMSO-d₆, the thione form is generally predominant.[4][5] NMR spectroscopy provides clear diagnostic signals to distinguish between these forms:

-

¹H NMR:

-

Thione N-H Proton: A characteristic broad singlet appears significantly downfield, typically in the 13.0-14.5 ppm range.[6][7][8] Its breadth is due to quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange.

-

Thiol S-H Proton: The thiol proton signal is found much further upfield and is often weak. Its appearance can be inconsistent due to rapid exchange with residual water in the solvent, sometimes leading to its disappearance. When observable, it may appear in the 1.1-1.4 ppm range, though this can vary.[6]

-

-

¹³C NMR:

-

Thione C=S Carbon (C3): The most definitive signal. The carbon of the thione group resonates in the 167-170 ppm region.[4][6]

-

Thiol C-S Carbon (C3): In the less common thiol tautomer, the C3 carbon would be significantly shielded, appearing at a much lower chemical shift, potentially in the 50-75 ppm range.[4]

-

The consistent observation of the downfield N-H proton and the C=S carbon signal in DMSO-d₆ solutions strongly supports the predominance of the thione tautomer for these derivatives.

Interpreting NMR Spectra: A Detailed Breakdown

¹H NMR Spectral Features

The proton NMR spectrum provides a wealth of information based on chemical shifts, integration, and signal splitting (multiplicity).

| Proton Assignment | Typical δ (ppm) | Multiplicity | J (Hz) | Key Insights |

| Ethyl -CH₃ | 1.20 - 1.40 | Triplet (t) | ~7.2 | Coupled to the adjacent -CH₂- group. Its integration for 3H is a key starting point for analysis. |

| Ethyl -CH₂- | 4.10 - 4.30 | Quartet (q) | ~7.2 | Coupled to the -CH₃ group. Its downfield shift is due to the deshielding effect of the adjacent nitrogen atom. |

| Triazole N-H | 13.5 - 14.5 | Broad Singlet (br s) | N/A | Diagnostic for the thione tautomer. Often the most downfield signal in the spectrum.[8] |

| Triazole C5-H | 8.0 - 9.0 | Singlet (s) | N/A | Present only if C5 is not substituted. Its chemical shift is typical for protons on electron-deficient aromatic rings. |

| Substituent Protons | Variable | Variable | Variable | Signals from any group attached at the C5 position will appear in their respective characteristic regions. |

¹³C NMR Spectral Features

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

| Carbon Assignment | Typical δ (ppm) | Key Insights |

| Ethyl -CH₃ | 13.0 - 15.0 | The most upfield signal, characteristic of a terminal aliphatic methyl group. |

| Ethyl -CH₂- | 39.0 - 42.0 | Shielded compared to many sp³ carbons but deshielded relative to the methyl due to the attached nitrogen. |

| Triazole C5 | 145.0 - 150.0 | Chemical shift is influenced by the substituent at this position. |

| Triazole C3 (C=S) | 167.0 - 170.0 | Crucial diagnostic peak. Its presence confirms the thione tautomer and distinguishes it from other isomers.[4][8] |

| Substituent Carbons | Variable | Signals from any group attached at the C5 position will appear in their respective characteristic regions. |

Example Data: For 4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol in DMSO-d₆:[8]

-

¹H NMR: δ 13.98 (s, 1H, NH), 7.86 (d, 1H, Thio-H), 7.68 (d, 1H, Thio-H), 7.27 (dd, 1H, Thio-H), 4.22 (q, 2H, -CH₂-), 1.25 (t, 3H, -CH₃).

-

¹³C NMR: δ 167.5 (C=S), 146.3 (C5), 130.3, 129.3, 128.9, 126.8 (Thiophene carbons), 39.7 (-CH₂-), 13.7 (-CH₃).

Experimental Protocol for High-Quality NMR Data Acquisition

This protocol outlines a self-validating system for obtaining reliable and reproducible NMR data for 4-ethyl-1,2,4-triazole-3-thiol derivatives.

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Causality: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds slows down the exchange rate of the acidic N-H proton, making it clearly observable.[9] Chloroform-d (CDCl₃) is generally not recommended as the N-H proton may exchange too rapidly or be too broad to observe reliably.

-

Procedure: Accurately weigh 5-10 mg of the purified derivative into a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆. Vortex the sample until the compound is fully dissolved. Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Trustworthiness: Proper instrument calibration is essential for data accuracy.

-

Procedure: Insert the NMR tube into the spectrometer. Lock the field frequency onto the deuterium signal of the DMSO-d₆. Tune and match the probe for both the ¹H and ¹³C frequencies. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

¹H NMR Acquisition:

-

Parameters: Use a standard single-pulse sequence. A spectral width of -2 to 16 ppm is appropriate to capture all signals, including the downfield N-H proton. Acquire at least 16 scans for a good signal-to-noise ratio.

-

Expertise: The relaxation delay (d1) should be set to at least 1-2 seconds to allow for adequate relaxation of the nuclei between pulses, ensuring quantitative integrations.

-

-

¹³C NMR Acquisition:

-

Parameters: Use a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 0 to 200 ppm is sufficient.

-

Expertise: Due to the low natural abundance of ¹³C and the long relaxation times of quaternary carbons (like C=S), a significant number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically required to obtain a high-quality spectrum.

-

-

Data Processing and Analysis:

-

Procedure: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Perform phase and baseline corrections manually to ensure accuracy.

-

Trustworthiness: Calibrate the spectra by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[9] Proceed with peak picking, integration (for ¹H), and assignment of all signals. For complex derivatives, 2D NMR experiments like COSY (proton-proton correlations) and HSQC (direct carbon-proton correlations) are invaluable for unambiguous assignments.[3][10]

-

Conclusion

The NMR characterization of 4-ethyl-1,2,4-triazole-3-thiol derivatives is a straightforward process when guided by a sound understanding of their fundamental chemical properties. The thione-thiol tautomerism is the most critical aspect, with the downfield N-H proton (~14 ppm) and the C=S carbon (~168 ppm) in ¹H and ¹³C NMR spectra, respectively, serving as definitive markers for the predominant thione form. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality, reproducible data, ensuring the structural integrity of these valuable heterocyclic compounds for applications in drug discovery and materials science.

References

- M. S. Refat, S. M. El-Sayed, and M. A. Adam, "Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers," Journal of Molecular Structure, 2013. [URL: https://doi.org/10.1016/j.molstruc.2013.04.032]

- G. Sravya et al., "Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives," AIP Conference Proceedings, 2022. [URL: https://pubs.aip.org/aip/acp/article-abstract/2394/1/020021/2836240]

- Y. Liu et al., "Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments," Molecules, 2023. [URL: https://www.mdpi.com/1420-3049/28/18/6529]

- A. A. Aly, "Chemistry of 1, 2, 4-Triazole: A Review Article," International Journal of Science and Research (IJSR), 2016. [URL: https://www.ijsr.net/archive/v5i3/NOV161902.pdf]

- L. I. Larina and V. A. Semenov, "Stereochemical insights into functionalized triazoles: applications of NMR and quantum chemistry," Russian Chemical Reviews, 2025. [URL: https://www.researchgate.

- S. Ahmed et al., "Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives," Indus Journal of Bioscience Research, 2024. [URL: https://www.ijbr.pk/index.php/ijbr/article/view/1234]

- ChemicalBook, "1H-1,2,4-Triazole-3-thiol(3179-31-5) 1H NMR," ChemicalBook Database. [URL: https://www.chemicalbook.com/spectrum/3179-31-5_1HNMR.htm]

- BenchChem, "Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide," BenchChem Technical Guides, 2025. [URL: https://www.benchchem.com/product/b5974]

- N. G. Aher, "NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS," National Chemical Laboratory, 2007. [URL: http://dspace.ncl.res.in:8080/jspui/handle/10411/2115]

- N. Chandrashekhar et al., "Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds," Magnetic Resonance in Chemistry, 2008. [URL: https://pubmed.ncbi.nlm.nih.gov/18470862/]

- A. Pineda et al., "Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic," RSC Advances, 2016. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra17775j]

- V. P. Zhydkova et al., "Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products," Molecules, 2021. [URL: https://www.mdpi.com/1420-3049/26/2/451]

- S. Ahmed et al., "Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives," Indus Journal of Bioscience Research, 2024. [URL: https://www.ijbr.pk/index.php/ijbr/article/view/1234]

- A. A. Radwan et al., "Synthesis of new 1,3,4-thiadiazole, 1,3,4-oxadiazole and 1,2,4-triazole Mannich bases," Organic Chemistry: An Indian Journal, 2006. [URL: https://www.tsijournals.com/articles/synthesis-of-new-134thiadiazole-134oxadiazole-and-124triazole-mannich-bases.pdf]

- A. Sławiński et al., "The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids," International Journal of Molecular Sciences, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9409542/]

- R. W. Dorn et al., "Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers," Angewandte Chemie, 2020. [URL: https://pubs.acs.org/doi/10.1021/jacs.0c03498]

- A. M. S. Silva et al., "Advanced NMR techniques for structural characterization of heterocyclic structures," Current Organic Chemistry, 2005. [URL: https://www.researchgate.

- R. A. Omera, P. Koparir, and M. Koparir, "Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives," Indian Journal of Chemistry, 2022. [URL: https://core.ac.uk/download/pdf/322818961.pdf]

- M. Arslan et al., "The NMR interpretations of some heterocyclic compounds which are synthesized by our group," ResearchGate Conference Paper, 2017. [URL: https://www.researchgate.

- J. M. Chalker et al., "Supporting Information for manuscript," The Royal Society of Chemistry, 2014. [URL: https://www.rsc.

- A. Tcta, "Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand," STEM Fellowship Journal, 2021. [URL: https://stemfellowship.org/journal/nuclear-magnetic-resonance-of-a-nitrogen-and-sulfur-containing-ligand/]

- S. F. Barbuceanu et al., "Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides," Journal of the Serbian Chemical Society, 2011. [URL: https://www.shd-pub.org.rs/index.php/JSCS/article/view/421]

- G. Sravya and N. V. Lakshmi, "Synthesis and Spectral Characterization of 1,2,4-triazole derivatives," AIP Conference Proceedings, 2022. [URL: https://pubs.aip.org/aip/acp/article/2394/1/020021/2836240]

- P. Koparir et al., "Synthesis, Experimental and Theoretical Characterization of 4-(((4-Ethyl-5-(Thiophene-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)Methyl)-6-Methoxycoumarin," ResearchGate, 2020. [URL: https://www.researchgate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijsr.net [ijsr.net]

- 5. scispace.com [scispace.com]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand — STEM Journal [stem-journal.com]

An In-Depth Technical Guide to 5-(4-Tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 174573-98-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, identified by the CAS number 174573-98-9, is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class. This molecular scaffold is of significant interest in medicinal chemistry and drug development due to its versatile biological activities.[1][2][3][4][5][6] The presence of the triazole ring, combined with a thiol group, imparts a unique electronic and structural profile that allows for diverse interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological applications of this compound, drawing upon established knowledge of the 1,2,4-triazole-3-thiol chemical class.

Chemical Identity and Structure

The fundamental identifiers and structural details of this compound are crucial for its synthesis, characterization, and application in research.

| Property | Value | Source |

| CAS Number | 174573-98-9 | [7] |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₄H₁₉N₃S | [7] |

| Molecular Weight | 261.39 g/mol | [7] |

| Canonical SMILES | CCC1N=C(SC)N=C1C2=CC=C(C=C2)C(C)(C)C | N/A |

| InChI Key | InChI=1S/C14H19N3S/c1-5-17-13(18)16-14(15-17)11-8-6-10(7-9-11)12(2,3)4/h6-9,18H,5H2,1-4H3 | N/A |

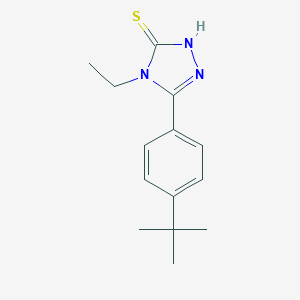

The structure of this compound is characterized by a central 1,2,4-triazole ring. This five-membered aromatic ring contains three nitrogen atoms, contributing to its polarity and ability to form hydrogen bonds. The ring is substituted at three positions:

-

C3-position: A thiol (-SH) group, which can also exist in its tautomeric thione form (=S). This group is a key site for chemical reactions and potential interactions with biological targets.

-

N4-position: An ethyl (-CH₂CH₃) group.

-

C5-position: A 4-tert-butylphenyl group. The bulky tert-butyl group can influence the molecule's steric profile and lipophilicity.

Caption: Molecular graph of the compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Physical State | White to off-white solid | Typical for this class of organic compounds. |

| Melting Point | 150-200 °C | Similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols exhibit melting points in this range.[8][9] |

| Boiling Point | > 300 °C (decomposes) | High boiling points are expected due to polarity and molecular weight. Decomposition at elevated temperatures is common for such heterocyclic systems. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Insoluble in water. | The triazole and thiol groups contribute to polarity, while the tert-butylphenyl group enhances lipophilicity. |

| Stability | Stable under normal laboratory conditions. May be sensitive to strong oxidizing agents. | The triazole ring is generally stable. The thiol group is susceptible to oxidation. |

Proposed Synthesis Protocol

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry, typically proceeding through the formation and subsequent cyclization of a thiosemicarbazide intermediate.[8][9][10] The following protocol outlines a plausible and robust synthetic route for this compound.

Overall Reaction Scheme:

Caption: Proposed two-step synthesis pathway.

Step 1: Synthesis of 1-(4-tert-butylbenzoyl)-4-ethyl-thiosemicarbazide (Intermediate)

This step involves the formation of the key thiosemicarbazide intermediate through the reaction of a hydrazide with an isothiocyanate.

-

Materials:

-

4-tert-butylbenzohydrazide

-

Ethyl isothiocyanate

-

Ethanol (anhydrous)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-tert-butylbenzohydrazide (1 equivalent) in anhydrous ethanol.

-

To this solution, add ethyl isothiocyanate (1.1 equivalents) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will likely precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 1-(4-tert-butylbenzoyl)-4-ethyl-thiosemicarbazide.

-

Step 2: Cyclization to this compound (Target Compound)

The thiosemicarbazide intermediate undergoes base-catalyzed intramolecular cyclization to form the desired 1,2,4-triazole ring.

-

Materials:

-

1-(4-tert-butylbenzoyl)-4-ethyl-thiosemicarbazide

-

Sodium hydroxide (2 M aqueous solution)

-

Hydrochloric acid (concentrated)

-

-

Procedure:

-

Suspend the 1-(4-tert-butylbenzoyl)-4-ethyl-thiosemicarbazide (1 equivalent) in a 2 M aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 6-8 hours. The solid should dissolve as the reaction progresses.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

Carefully acidify the cold solution with concentrated hydrochloric acid to a pH of approximately 5-6. This will precipitate the product.

-

Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the known spectral data of analogous 1,2,4-triazole-3-thiols, the following characteristic signals are predicted.[8][9][11][12][13][14][15][16][17][18][19][20][21]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Thiol Proton (SH): A broad singlet in the range of δ 13.0-14.0 ppm, which is characteristic of the acidic thiol proton in this heterocyclic system. This signal is exchangeable with D₂O.

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

-

Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, showing the characteristic coupling pattern.

-

Tert-butyl Group Protons: A sharp singlet at approximately δ 1.3 ppm, integrating to nine protons.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Thione Carbon (C=S): A signal in the downfield region, typically around δ 160-170 ppm.

-

Triazole Ring Carbons: Signals corresponding to the other carbon atom in the triazole ring.

-

Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm), including the quaternary carbon attached to the tert-butyl group.

-

Ethyl and Tert-butyl Carbons: Signals in the aliphatic region.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ (if the thione tautomer is present in the solid state).

-

S-H Stretch: A weak band around 2550-2600 cm⁻¹ (for the thiol tautomer).

-

C=N Stretch: A sharp band around 1600-1650 cm⁻¹.

-

C=S Stretch (Thione): A band in the region of 1250-1350 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic bands in their respective regions.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 261.39, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for 1,2,4-triazoles involve cleavage of the triazole ring and loss of substituents.[22][23][24]

-

Potential Biological Activities and Applications in Drug Development

The 1,2,4-triazole-3-thiol scaffold is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities.[1][2][3][4][5][6]

-

Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the potent antimicrobial and antifungal properties of 1,2,4-triazole derivatives.[1][3][4][25] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. The structural features of this compound make it a promising candidate for screening against various bacterial and fungal strains.

-

Anticancer Activity: The 1,2,4-triazole nucleus is present in several approved anticancer drugs. Derivatives of 1,2,4-triazole-3-thiol have shown significant in vitro cytotoxicity against various cancer cell lines.[2][5][6][26] The proposed mechanisms often involve the inhibition of kinases or other enzymes crucial for cancer cell proliferation.

-

Other Potential Activities: This class of compounds has also been explored for anti-inflammatory, anticonvulsant, and antiviral activities.

The lipophilic 4-tert-butylphenyl group in the target compound may enhance its ability to cross cell membranes, potentially improving its bioavailability and efficacy. Further research, including in vitro and in vivo screening, is necessary to fully elucidate the specific biological activities and therapeutic potential of this compound.

Conclusion

This compound is a molecule of significant interest for researchers in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in the public domain, its chemical properties, structure, and synthesis can be reliably predicted based on the well-understood chemistry of the 1,2,4-triazole-3-thiol class. The established broad-spectrum biological activity of this scaffold makes the title compound a compelling candidate for further investigation as a potential therapeutic agent. This technical guide provides a solid foundation for its synthesis, characterization, and exploration of its pharmacological profile.

References

- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv

- Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Academic OUP.

- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre

- Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole deriv

- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.

- Anticancer properties of 1,2,4-triazole derivatives (literature review).

- Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol.

- Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy (IJGP).

- SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Prafulla M. Sabale and Pooja Mehta.

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Royal Society of Chemistry.

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.

- Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. Benchchem.

- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv

- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research.

- 1H-1,2,4-Triazole-3-thiol(3179-31-5)IR1. ChemicalBook.

- (PDF) ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients.

- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.

- (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.

- Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Compar

- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.

- 4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum. SpectraBase.

- 174573-98-9(this compound) Product Description. ChemicalBook.

- 4,5-bis(4-Methylphenyl)-4H-1,2,4-triazole-3-thiol - Optional[13C NMR]. SpectraBase.

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.

- Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes.

- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC.

- Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI.

- 174573-98-9 | this compound. Moldb.

- FT-IR spectra of control and treated 1,2,4-triazole.

- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI.

- 4-Methyl-1,2,4-triazole-3-thiol(24854-43-1) 1H NMR spectrum. ChemicalBook.

- 1H-1,2,4-Triazole-3-thiol(3179-31-5) 1 H NMR. ChemicalBook.

- This compound | CAS 174573-98-9. SCBT.

- 5-[1-(4-tert-Butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol. SCBT.

Sources

- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. greenpharmacy.info [greenpharmacy.info]

- 4. connectjournals.com [connectjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

- 9. scirp.org [scirp.org]

- 10. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijbr.com.pk [ijbr.com.pk]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. rsc.org [rsc.org]

- 16. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijrpc.com [ijrpc.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. 4-Methyl-1,2,4-triazole-3-thiol(24854-43-1) 1H NMR spectrum [chemicalbook.com]

- 21. 1H-1,2,4-Triazole-3-thiol(3179-31-5) 1H NMR spectrum [chemicalbook.com]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives | Semantic Scholar [semanticscholar.org]

- 26. [PDF] The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids | Semantic Scholar [semanticscholar.org]

Thiol-thione tautomerism in 5-substituted-4-ethyl-4H-1,2,4-triazoles

An In-depth Technical Guide

Topic: Thiol-Thione Tautomerism in 5-substituted-4-ethyl-4H-1,2,4-triazoles Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[1] A critical, yet often nuanced, aspect of its chemistry is the prototropic tautomerism exhibited by derivatives bearing a thione group at the C3 or C5 position. This guide focuses on the thiol-thione tautomeric equilibrium in 5-substituted-4-ethyl-4H-1,2,4-triazoles. We delve into the structural, electronic, and environmental factors that govern the predominance of either the thione (=S) or thiol (-SH) form. Understanding this equilibrium is paramount for drug development, as the specific tautomer present can profoundly influence a molecule's biological activity, receptor binding affinity, and pharmacokinetic profile.[1][2] This document provides a comprehensive overview of the synthesis, the governing principles of the tautomeric shift, and the key analytical techniques—including NMR, FT-IR, UV-Vis, and HPLC-MS—used to investigate and characterize this phenomenon.

Introduction to 1,2,4-Triazoles and Thiol-Thione Tautomerism

Five-membered nitrogen-containing heterocycles are fundamental building blocks in the design of bioactive molecules. Among these, the 1,2,4-triazole ring is a privileged structure found in a wide array of approved drugs, noted for their antifungal, antiviral, and anticancer properties.[1][3] The chemical reactivity and biological interactions of these molecules are dictated by their precise structure, including the potential for tautomerism.

Tautomers are structural isomers of organic compounds that readily interconvert.[4] Prototropic tautomerism, which involves the migration of a proton, is particularly common in heterocyclic chemistry. In the context of 3-thio-substituted 1,2,4-triazoles, the key equilibrium is between the thione and thiol forms (Figure 1). This dynamic process involves the migration of a proton between a nitrogen atom of the triazole ring and the exocyclic sulfur atom. The position of this equilibrium is not fixed; it is a delicate balance influenced by the electronic nature of substituents, the physical state (solid vs. solution), and the surrounding solvent environment.[5] As one tautomeric form is typically the bioactive one, elucidating the dominant species under physiological conditions is a critical step in the drug discovery process.[1]

Synthesis of 5-substituted-4-ethyl-4H-1,2,4-triazole-3-thiones

A reliable understanding of tautomerism begins with a robust synthetic pathway to the core molecule. A common and effective method for synthesizing the title compounds involves a multi-step process starting from a substituted carboxylic acid.

Synthetic Pathway Overview:

-

Esterification: The starting carboxylic acid is converted to its corresponding ethyl ester.

-

Hydrazinolysis: The ester is then reacted with hydrazine hydrate to form the acid hydrazide.

-

Thiosemicarbazide Formation: The acid hydrazide is treated with ethyl isothiocyanate. The isothiocyanate is the source of both the ethyl group at the N4 position and the exocyclic sulfur atom.

-

Alkaline Cyclization: The resulting thiosemicarbazide intermediate is cyclized under alkaline conditions (e.g., using sodium hydroxide or potassium carbonate) to yield the final 4-ethyl-5-substituted-4H-1,2,4-triazole-3-thiol/thione.[6][7]

This pathway is highly versatile, allowing for the introduction of various substituents at the C5 position by simply starting with the appropriately substituted carboxylic acid.

The Thiol-Thione Tautomeric Equilibrium

The central chemical feature of these compounds is the equilibrium between the thione and thiol forms.

-

Thione Form: Characterized by a carbon-sulfur double bond (C=S) and a proton on a ring nitrogen atom (N-H).

-

Thiol Form: Characterized by a carbon-sulfur single bond with an attached proton (S-H) and a carbon-nitrogen double bond (C=N) within the triazole ring.

Extensive experimental and computational studies have shown that for most 1,2,4-triazole-3-thiones, the thione form is the more stable tautomer , particularly in the gas phase and the solid state.[8][9][10]

Factors Influencing the Equilibrium:

-

Substituent Effects: The electronic properties of the substituent at the C5 position can influence the tautomeric preference. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution within the triazole ring, thereby stabilizing or destabilizing one tautomer relative to the other.[11][12] However, some quantum chemical studies suggest that for certain derivatives, substituents may not have a considerable effect on the relative stabilities.[8]

-

Solvent Effects: The solvent plays a crucial role in solution-state tautomerism.[13]

-

Polar Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with both the N-H group of the thione and the S-H group of the thiol, as well as the ring nitrogens. Their influence can shift the equilibrium.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents primarily act as hydrogen bond acceptors. The high stability of the thione form is often observed in DMSO.[14]

-

Non-polar Solvents (e.g., benzene, chloroform): In these environments, intramolecular hydrogen bonding and inherent molecular stability are the dominant factors.[15]

-

The interplay of these factors determines the percentage of each tautomer present in a given state or solution.

Experimental Protocols and Spectroscopic Analysis

Determining the position of the tautomeric equilibrium requires a combination of analytical techniques. The data from these methods provide a self-validating system for characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is an excellent first-line technique for determining the dominant form in the solid state .

-

Thione Form: The presence of a strong absorption band corresponding to the C=S stretch , typically observed in the 1230–1290 cm⁻¹ region, is a key indicator.[10] A band for the N-H stretch is also expected around 3100-3411 cm⁻¹ .[10][16]

-

Thiol Form: The definitive feature is the S-H stretching vibration . This band is often weak and appears in the 2500–2800 cm⁻¹ region.[10][17] Its absence is strong evidence against the thiol form being dominant in the solid sample.[10]

Protocol: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded and analyzed for the key vibrational bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution .

-

¹H NMR:

-

Thione Form: A characteristic broad singlet for the N-H proton appears far downfield, typically in the 13.0–14.0 ppm range.[1]

-

Thiol Form: A signal for the S-H proton is expected much further upfield, around 1.1–1.4 ppm .[1] This signal can sometimes be difficult to observe due to exchange with residual water in the solvent or overlap with alkyl signals.

-

-

¹³C NMR:

-

Thione Form: The thiocarbonyl (C=S) carbon gives a distinct signal in the 169.0–169.1 ppm region.[1]

-

Thiol Form: The corresponding carbon (C-S) in the thiol form would be significantly more shielded and appear further upfield.

-

Protocol: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H and ¹³C NMR spectra are acquired. The presence and integration of the N-H vs. S-H proton signals can, in principle, provide a quantitative ratio of the tautomers in that specific solvent.

UV-Vis Spectroscopy

UV-Vis spectroscopy is sensitive to changes in the electronic structure and can be used to study the equilibrium in different solvents. The thione and thiol tautomers possess different chromophoric systems, leading to distinct absorption maxima.[15][18]

-

Thione (C=S) Chromophore: Exhibits electronic transitions that differ from the aromatic system of the thiol tautomer.

-

Thiol (Aromatic) Chromophore: The electronic transitions are characteristic of the conjugated triazole ring system.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This technique is valuable for cases where the tautomers interconvert slowly enough to be separated chromatographically. Protocol: A solution of the compound is injected into an HPLC system. If the tautomers have different polarities, they may exhibit different retention times. The eluent is directed to a mass spectrometer, which can confirm that the separated peaks correspond to isomers of the same mass, thereby identifying them as tautomers.[18] This method has been successfully used to demonstrate the simultaneous presence of both thione and thiol forms in solution.[18]

Data Summary and Visualization

The distinct spectroscopic signatures of each tautomer are summarized below.

| Technique | Thione Tautomer | Thiol Tautomer | Reference(s) |

| ¹H NMR | ~13.0 - 14.0 ppm (N-H) | ~1.1 - 1.4 ppm (S-H) | [1] |

| ¹³C NMR | ~169.0 ppm (C=S) | Significantly upfield (C-S) | [1] |

| FT-IR | ~1230-1290 cm⁻¹ (C=S) | ~2500-2800 cm⁻¹ (S-H) | [10][17] |

| FT-IR | ~3100-3411 cm⁻¹ (N-H) | N/A | [10][16] |

graph G { layout=neato; node [shape=none, margin=0]; edge [arrowhead=vee, arrowtail=vee, dir=both, color="#EA4335"];Thione [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/gq5I6A5.png"SCALE="TRUE"/>TD>TR><TR><TD><B>Thione FormB>TD>TR>TABLE>>]; Thiol [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/k6iX3fE.png"SCALE="TRUE"/>TD>TR><TR><TD><B>Thiol FormB>TD>TR>TABLE>>]; Thione -- Thiol [label=" H⁺ Shift ", fontcolor="#202124"];

}

Implications for Drug Development

The predominance of one tautomer has significant consequences for molecular recognition and biological function.

-

Receptor Binding: The two tautomers have different shapes, hydrogen bonding capabilities (donor/acceptor sites), and electrostatic potential maps. A receptor's binding pocket is typically stereospecific; it will preferentially bind one tautomer over the other.[20]

-

Pharmacokinetics: Properties like lipophilicity (LogP), pKa, and membrane permeability can differ between tautomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Bioactivity: There are cases where the thiol form is associated with a desired biological activity, while the thione form has a different, or even opposing, effect.[2] Therefore, designing molecules that preferentially adopt the bioactive tautomeric form is a key strategy in rational drug design.

Conclusion

The thiol-thione tautomerism in 5-substituted-4-ethyl-4H-1,2,4-triazoles is a fundamental aspect of their chemistry with profound implications for their application in drug discovery. While the thione form is generally found to be more stable, especially in the solid state, the equilibrium can be influenced by substituents and, most significantly, by the solvent environment. A multi-faceted analytical approach, combining FT-IR, NMR, UV-Vis, and HPLC-MS, is essential for a complete characterization of the tautomeric state. For researchers and drug developers, a thorough understanding and investigation of this equilibrium are not merely academic exercises; they are critical for predicting molecular behavior, optimizing biological activity, and ultimately designing safer and more effective therapeutic agents.

References

-

Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(6), 1149-1157. [Link]

-

Wujec, M., & Pitucha, M. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules, 23(9), 2335. [Link]

-

Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]

-

Kaplaushenko, A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 920-926. [Link]

-

Al-Salihi, N. J. (2015). Synthesis, characterization and evaluation of biological activity of some heterocyclic compounds containing 1,2,4-triazole ring. International Journal of Research in Pharmacy and Chemistry, 5(2), 269-275. [Link]

-

Gümüş, F., et al. (2008). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)thiosemicarbazides. Journal of the Serbian Chemical Society, 73(12), 1169-1178. [Link]

-

Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

-

Antonov, L., & Tadjer, A. (2012). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy. SlideShare. [Link]

-

Ozimiński, W. P., Dobrowolski, J. C., & Mazurek, A. P. (2004). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. Journal of Molecular Structure: THEOCHEM, 680(1-3), 107-115. [Link]

-

Ahmed, S., et al. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biological Research, 3(5). [Link]

-

Danyliv, Y. O., et al. (2016). Substituent Effects on Triazole Tautomerism. Scribd. [Link]

-

Bîcu, E., et al. (2018). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Molecules, 23(11), 2843. [Link]

-

Danyliv, Y. O., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1957-1969. [Link]

-

Antonov, L. (Ed.). (2014). Tautomerism: Methods and Theories. John Wiley & Sons. [Link]

-

Galstyan, A., et al. (2021). The thione-thiol tautomerism in 1,2,4-triazoles. ResearchGate. [Link]

-

Danyliv, Y. O., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

-

Özdemir, N., & Türkpençe, D. (2013). Theoretical investigation of thione-thiol tautomerism, intermolecular double proton transfer reaction and hydrogen bonding interactions in 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione. Computational and Theoretical Chemistry, 1025, 35-45. [Link]

-

Danyliv, Y. O., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 120(51), 10185-10194. [Link]

-

El-Sayed, N. F. A., et al. (2022). Tautomerism of 1,2,4-triazole thione. ResearchGate. [Link]

-

Büyükgüngör, O., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 32(1), 1-12. [Link]

-

Mack, J., & Stillman, M. J. (2001). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 66(13), 4544-4548. [Link]

-

Atanasova, M., et al. (2017). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Bulgarian Chemical Communications, 49(G), 127-133. [Link]

-

Travnikova, O., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2530-2535. [Link]

-

Lee, C. Y., et al. (2017). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 22(1), 114. [Link]

-

Antonov, L. (2014). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. ResearchGate. [Link]

-

Science.gov. (n.d.). tautomerism: Topics by Science.gov. Science.gov. [Link]

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]